molecular formula C10H21NO2 B11908333 (R)-tert-Butyl (3-methylbutan-2-yl)carbamate CAS No. 293305-73-4

(R)-tert-Butyl (3-methylbutan-2-yl)carbamate

Cat. No.: B11908333
CAS No.: 293305-73-4
M. Wt: 187.28 g/mol
InChI Key: AXYWAWQXZRZXSM-MRVPVSSYSA-N
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Description

®-tert-Butyl (3-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (3-methylbutan-2-yl)carbamate typically involves the reaction of ®-3-methylbutan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl (3-methylbutan-2-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: ®-tert-Butyl (3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

®-tert-Butyl (3-methylbutan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active amine upon enzymatic cleavage of the carbamate group. This process involves the hydrolysis of the carbamate bond, leading to the formation of the corresponding amine and carbon dioxide .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the chiral center.

    tert-Butyl (2-methylpropyl)carbamate: Similar but with a different alkyl group.

    tert-Butyl (3-methylbutyl)carbamate: Similar but with a different stereochemistry.

Uniqueness: ®-tert-Butyl (3-methylbutan-2-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other biologically active molecules .

Properties

CAS No.

293305-73-4

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-methylbutan-2-yl]carbamate

InChI

InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m1/s1

InChI Key

AXYWAWQXZRZXSM-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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